n-(2-Chlorophenyl)benzenecarbohydrazonoylchloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)benzenecarbohydrazonoylchloride typically involves the reaction of 2-chlorobenzoyl chloride with benzenecarbohydrazide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)benzenecarbohydrazonoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Condensation Reactions: It can react with amines and other nucleophiles to form hydrazones and related derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used solvents.
Major Products Formed
Hydrazones: Formed through condensation reactions with hydrazines.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the reaction.
Scientific Research Applications
N-(2-Chlorophenyl)benzenecarbohydrazonoylchloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form hydrazones and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)benzenecarbohydrazonoylchloride involves its ability to form covalent bonds with nucleophiles, leading to the formation of stable derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)benzenecarbohydrazide: Similar in structure but lacks the chloro group on the benzenecarbohydrazonoyl moiety.
N-(2-Chlorophenyl)benzenecarbohydrazonoyl bromide: Similar but contains a bromine atom instead of chlorine.
Properties
Molecular Formula |
C13H10Cl2N2 |
---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
(Z)-N-(2-chlorophenyl)benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10Cl2N2/c14-11-8-4-5-9-12(11)16-17-13(15)10-6-2-1-3-7-10/h1-9,16H/b17-13- |
InChI Key |
BOGAULFLMDDDIY-LGMDPLHJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2Cl)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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